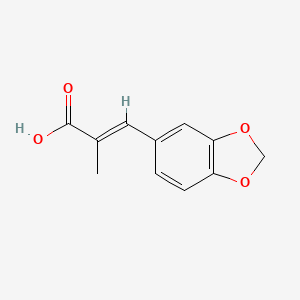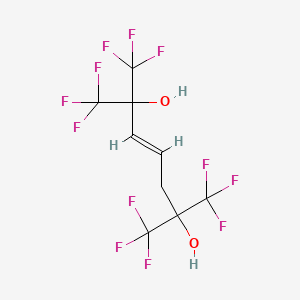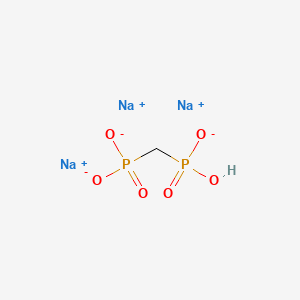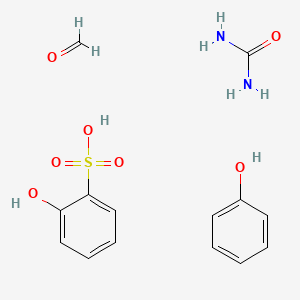
formaldehyde;2-hydroxybenzenesulfonic acid;phenol;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
formaldehyde;2-hydroxybenzenesulfonic acid;phenol;urea is a high molecular weight compound known for its versatile applications in various industries. This compound is typically used as a dispersant, stabilizer, and ion exchange agent. It is characterized by its white solid powder form, solubility in water and alcohol solvents, and a bulk density ranging from 0.12 to 0.3 g/cm³ .
Preparation Methods
The synthesis of benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea involves the following steps :
Mixing: Benzenesulfonic acid, phenol, urea, formaldehyde, and a sodium compound are mixed together.
Polymerization: The mixture undergoes a polymerization reaction under suitable conditions, which can be either acidic or basic.
Post-treatment: The resulting polymer is subjected to washing, drying, and grinding to obtain the final product.
Chemical Reactions Analysis
formaldehyde;2-hydroxybenzenesulfonic acid;phenol;urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Condensation: The polymerization process itself is a condensation reaction involving formaldehyde and phenol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like halogens. The major products formed from these reactions are sulfonic acid derivatives and substituted phenolic compounds.
Scientific Research Applications
formaldehyde;2-hydroxybenzenesulfonic acid;phenol;urea has a wide range of scientific research applications :
Chemistry: Used as a dispersant and stabilizer in various chemical processes.
Biology: Employed in the preparation of high-purity water for biological experiments.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Acts as an ion exchange agent in water treatment and wastewater treatment, and as a flame retardant to improve the fire resistance of polymers.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea involves its ability to interact with various molecular targets and pathways. As a dispersant, it helps in the even distribution of particles in a solution. As an ion exchange agent, it facilitates the exchange of ions in water treatment processes, thereby purifying the water .
Comparison with Similar Compounds
formaldehyde;2-hydroxybenzenesulfonic acid;phenol;urea can be compared with similar compounds such as:
- Phenolsulfonic acid - phenol - formaldehyde - urea condensate, sodium salt
- Phenol, polymer with formaldehyde, hydroxybenzenesulfonic acid and urea, ammonium salt
- Urea, polymer with formaldehyde, hydroxybenzenesulfonic acid and phenol, ammonium salt
These compounds share similar properties and applications but differ in their specific molecular structures and the types of ions they exchange. The uniqueness of benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea lies in its specific combination of functional groups, which provides it with distinct chemical and physical properties.
Properties
CAS No. |
53817-89-3 |
|---|---|
Molecular Formula |
C14H18N2O7S |
Molecular Weight |
358.37 g/mol |
IUPAC Name |
formaldehyde;2-hydroxybenzenesulfonic acid;phenol;urea |
InChI |
InChI=1S/C6H6O4S.C6H6O.CH4N2O.CH2O/c7-5-3-1-2-4-6(5)11(8,9)10;7-6-4-2-1-3-5-6;2-1(3)4;1-2/h1-4,7H,(H,8,9,10);1-5,7H;(H4,2,3,4);1H2 |
InChI Key |
ZZQBVDJSVNHIIW-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)O.C1=CC=C(C(=C1)O)S(=O)(=O)O.C(=O)(N)N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)O.C1=CC=C(C(=C1)O)S(=O)(=O)O.C(=O)(N)N |
Key on ui other cas no. |
53817-89-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



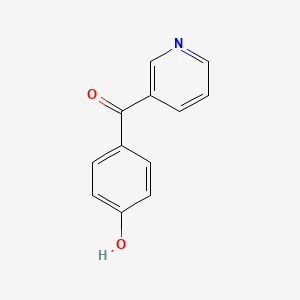
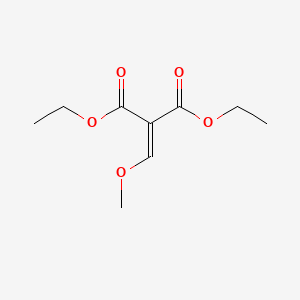
![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)


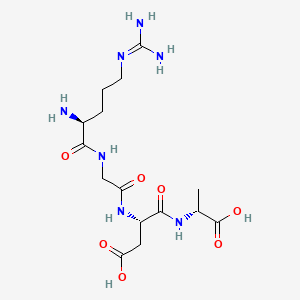
![(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1623151.png)

![methyl 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoate](/img/structure/B1623156.png)
![Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-](/img/structure/B1623157.png)
